![molecular formula C24H27N3O2S B10816278 2-({[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B10816278.png)
2-({[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WAY-331993 is a chemical compound with the molecular formula C24H27N3O2S and a molecular weight of 421.56 g/mol . It is known for its high purity and is often used in scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of WAY-331993 involves several steps, starting with the preparation of the necessary precursors. The synthetic route typically includes the following steps:
Preparation of Precursors: The initial step involves the preparation of the necessary precursors, which are then used in subsequent reactions.
Reaction Conditions: The reaction conditions for the synthesis of WAY-331993 include specific temperatures, solvents, and catalysts to ensure the desired chemical transformations.
Industrial Production: Industrial production methods for WAY-331993 involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
WAY-331993 undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the gain of electrons, and WAY-331993 can be reduced under specific conditions.
Substitution: Substitution reactions involve the replacement of one functional group with another. WAY-331993 can undergo substitution reactions with various reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
WAY-331993 has a wide range of scientific research applications, including:
Chemistry: In chemistry, WAY-331993 is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, this compound is used to study its effects on biological systems and its potential as a therapeutic agent.
Medicine: WAY-331993 is investigated for its potential medicinal properties and its role in drug development.
Wirkmechanismus
The mechanism of action of WAY-331993 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity. The molecular pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Eigenschaften
Molekularformel |
C24H27N3O2S |
---|---|
Molekulargewicht |
421.6 g/mol |
IUPAC-Name |
2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C24H27N3O2S/c1-18-7-6-8-20(15-18)24-25-22(19(2)29-24)16-30-17-23(28)27-13-11-26(12-14-27)21-9-4-3-5-10-21/h3-10,15H,11-14,16-17H2,1-2H3 |
InChI-Schlüssel |
NXYGUCITHYHRPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CSCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.